Ethyl 4-amino-2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-AMINO-2-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-amino-2-chloropyrimidine with 3,5-dimethylphenyl isocyanate to form an intermediate, which is then reacted with ethyl 2-mercaptoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-2-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine .
Scientific Research Applications
ETHYL 4-AMINO-2-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-AMINO-2-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE: is similar to other pyrimidine derivatives, such as:
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H20N4O3S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 4-amino-2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N4O3S/c1-4-24-16(23)13-8-19-17(21-15(13)18)25-9-14(22)20-12-6-10(2)5-11(3)7-12/h5-8H,4,9H2,1-3H3,(H,20,22)(H2,18,19,21) |
InChI Key |
QLHFHYDAEONOKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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